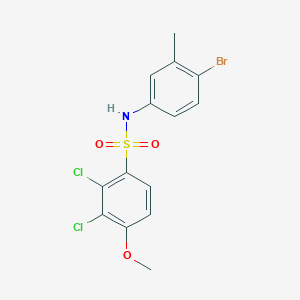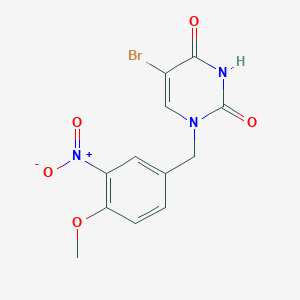![molecular formula C24H23N3O B3535692 N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B3535692.png)
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide
Descripción general
Descripción
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as BIX-01294 and is a histone methyltransferase inhibitor that has been shown to have promising effects in cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide involves the inhibition of histone methyltransferase G9a. This enzyme is responsible for the methylation of histone H3 lysine 9, which is involved in gene expression regulation. Inhibition of this enzyme leads to changes in gene expression and ultimately induces cancer cell death and reduces tumor growth.
Biochemical and Physiological Effects:
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide has been shown to have several biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important factors in tumor metastasis. Additionally, N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide can cause liver damage and other adverse effects. Therefore, caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide. One direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to study its effects on other histone methyltransferases and their role in disease development. Additionally, further research is needed to determine the optimal dosage and administration of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide for maximum efficacy and minimal toxicity.
Aplicaciones Científicas De Investigación
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide has shown promising results in scientific research for its potential applications in cancer treatment. The compound has been found to inhibit the activity of histone methyltransferase G9a, which is involved in the development of cancer. Inhibition of this enzyme has been shown to induce cancer cell death and reduce tumor growth in animal models. Additionally, N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide has also been studied for its potential use in the treatment of other diseases such as HIV, Alzheimer's, and depression.
Propiedades
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-18-8-7-11-20(16-18)24(28)25-15-14-23-26-21-12-5-6-13-22(21)27(23)17-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYHXXDFXOGJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535609.png)
![3-(3-nitrophenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3535618.png)
![N-(2-methoxy-5-nitrophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3535624.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3535659.png)

![methyl [5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3535670.png)
![2,4-dichloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3535672.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535676.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535698.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-furamide](/img/structure/B3535710.png)
![8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3535711.png)
![2-{[3-(2-furyl)acryloyl]amino}-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3535716.png)